molecular formula C20H25N3O5 B2586505 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide CAS No. 1797620-34-8

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide

Cat. No.: B2586505
CAS No.: 1797620-34-8
M. Wt: 387.436
InChI Key: GIPLIEKGNBOMKB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide is a complex organic compound with a unique structure that includes both dimethoxyphenyl and dimethylaminophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate, which is then reacted with 4-(dimethylamino)benzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide is unique due to its combination of dimethoxyphenyl and dimethylaminophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-23(2)15-8-6-14(7-9-15)22-20(26)19(25)21-12-16(24)13-5-10-17(27-3)18(11-13)28-4/h5-11,16,24H,12H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPLIEKGNBOMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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